3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYNEVFKTZVANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597206 | |

| Record name | 1H,1H,1H,2H-Perfluoro-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-05-1 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,1H,2H-Perfluoro-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol, a significant polyfluorinated alcohol, is emerging as a compound of interest in environmental science and chemical synthesis. Known in toxicological and environmental literature as 5:2 secondary fluorotelomer alcohol (5:2 sFTOH), its presence is primarily documented as a biotransformation product of the widely used 6:2 fluorotelomer alcohol (6:2 FTOH)[1][2][3]. The unique physicochemical properties imparted by its extensive fluorination make it a subject of study for its environmental fate, potential toxicological effects, and utility as a specialized solvent or synthetic building block.

This technical guide provides a comprehensive overview of the known properties of this compound, offering insights into its chemical and physical characteristics, formation pathways, and potential applications relevant to the scientific community.

Chemical Structure and Identification

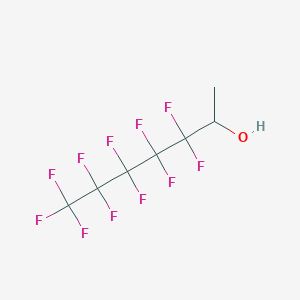

The molecular structure of this compound consists of a seven-carbon heptane backbone with a hydroxyl group at the second carbon, creating a secondary alcohol. The carbons from position 3 to 7 are heavily fluorinated.

Caption: Chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this compound is limited in publicly accessible literature. The following table summarizes available experimental and computed data to provide a profile of its physical and chemical properties. Researchers should note the distinction between experimentally determined and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₁₁O | [4] |

| Molecular Weight | 314.10 g/mol | [4] |

| CAS Number | 914637-05-1 | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5:2 sFTOH, 1-Perfluoropentyl ethanol (5:2 secondary) | [4] |

| Computed XLogP3 | 3.8 | [4] |

| Computed Topological Polar Surface Area | 20.2 Ų | [4] |

| Computed Rotatable Bond Count | 4 | [4] |

| Air/Water Partition Coefficient (Kₐw) | Experimentally determined | [5][6] |

Synthesis and Reactivity

Formation via Biotransformation

The primary documented origin of this compound in the environment is through the aerobic biotransformation of 6:2 fluorotelomer alcohol (6:2 FTOH)[1][2][7]. This process is mediated by various microorganisms found in environmental matrices such as soil and activated sludge[1][8]. The biotransformation pathway involves the oxidation of the parent compound, leading to the formation of this secondary alcohol among other metabolites[8].

Caption: Simplified biotransformation pathway of 6:2 FTOH.

Plausible Synthetic Routes

While not widely documented, a plausible laboratory synthesis of this compound could be achieved through the Grignard reaction. This would involve the reaction of a perfluoropentyl Grignard reagent with acetaldehyde, followed by an aqueous workup to yield the desired secondary alcohol.

Reactivity

As a secondary alcohol, this compound is expected to undergo reactions typical of this functional group. The electron-withdrawing nature of the extensive fluorination on the adjacent carbon chain will significantly influence the reactivity of the hydroxyl group.

-

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one.

-

Esterification: Reaction with carboxylic acids or their derivatives would produce the corresponding esters.

-

Deoxyfluorination: The hydroxyl group can be replaced with a fluorine atom using various fluorinating agents, a common strategy in the synthesis of fluorinated compounds[9][10].

Potential Applications

The unique properties of highly fluorinated alcohols suggest several potential applications in research and development:

-

Specialty Solvents: The fluorinated nature of this alcohol can impart unique solubility characteristics, making it a potential solvent for fluorinated compounds or for reactions requiring specific solvent properties.

-

Synthetic Building Blocks: As a chiral secondary alcohol, it can serve as a precursor in the synthesis of more complex fluorinated molecules, which are of increasing interest in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.

-

Surfactants and Coatings: Fluorotelomer alcohols are precursors in the synthesis of surfactants and surface-coating agents used in a variety of industrial and consumer products, including textiles, paper, and fire-fighting foams[3][11][12]. While the direct application of 5:2 sFTOH is not well-documented, its structural similarity to other fluorotelomer alcohols suggests potential in these areas.

Safety and Handling

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[4]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

Due to its irritant properties, appropriate safety precautions should be taken when handling this compound:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a polyfluorinated secondary alcohol with distinct properties stemming from its chemical structure. While its primary significance to date has been as a biotransformation product of the more widely used 6:2 fluorotelomer alcohol, its unique characteristics suggest potential for broader applications in chemical synthesis and materials science. Further research to fully characterize its experimental properties and explore its synthetic utility is warranted. As with all fluorinated compounds, careful consideration of its environmental fate and potential toxicological effects is essential.

References

-

Biotransformation of 6:2/4:2 fluorotelomer alcohols by Dietzia aurantiaca J3. Australasian Land & Groundwater Association.

-

This compound | C7H5F11O | CID 18994450 - PubChem.

-

Atmospheric Chemistry of Fluorinated Alcohols: Reaction with Cl Atoms and OH Radicals and Atmospheric Lifetimes | Request PDF - ResearchGate.

-

An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC - NIH.

-

Test Report (PFAS).

-

6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions - PubMed.

-

EnviroMail 159 AU Fluorotelomer alcohols, and related volatile and semivolatile PFAS compounds – occurrence, and pending regulations - ALS Global.

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure.

-

Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models - PMC - NIH.

-

FTOHs, Fluorotelomer Alcohols - BCP Instruments.

-

A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate - Organic Chemistry Portal.

-

PRELIMINARY STUDIES ON 14C-LABELED 6:2 FLUOROTELOMER ALCOHOL BIOTRANSFORMATION IN RIVER SEDIMENT.

-

(PDF) Analysis of fluorotelomer alcohols in soils: Optimization of extraction and chromatography - ResearchGate.

-

Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes - PubMed.

-

Molecular structure of 2-(Perfluoroalkyl) ethanol - ResearchGate.

-

Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH.

-

Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models | Environmental Science & Technology.

-

6:2 Fluorotelomer sulfonate aerobic biotransformation in activated sludge of waste water treatment plants.

-

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol - PubChem.

-

Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC - NIH.

-

Alcohol Reactivity - MSU chemistry.

-

Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life - RSC Publishing - The Royal Society of Chemistry.

-

Test Report.

-

A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate | Request PDF - ResearchGate.

-

Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs | LCGC International - Chromatography Online.

-

6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions - ResearchGate.

-

Total Synthesis and Olfactory Evaluation of (1R,3S,6S,7S,8S*)‐ 3‐Hydroxy‐6,8‐dimethyltricyclo[5.3.1.03,8]undecan‐2‐one: A New Synthetic Route to the Patchoulol Skeleton - ResearchGate.

-

An overview of the uses of per- And polyfluoroalkyl substances (PFAS) - ResearchGate.

-

Supporting Information - The Royal Society of Chemistry.

-

Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones - Organic Syntheses Procedure.

-

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol - PubChem.

-

The effects of per- and polyfluoroalkyl substances on environmental and human microorganisms and their potential for bioremediation - PMC - NIH.

-

This compound - PubChemLite.

Sources

- 1. landandgroundwater.com [landandgroundwater.com]

- 2. 6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alsglobal.com [alsglobal.com]

- 4. This compound | C7H5F11O | CID 18994450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dioxin20xx.org [dioxin20xx.org]

- 8. chm.pops.int [chm.pops.int]

- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of per- and polyfluoroalkyl substances on environmental and human microorganisms and their potential for bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol chemical structure and IUPAC name.

An In-Depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

Introduction

Highly fluorinated alcohols represent a unique class of organic compounds characterized by their distinct physicochemical properties, which deviate significantly from their non-fluorinated hydrocarbon analogs. The strategic incorporation of fluorine atoms imparts attributes such as high polarity, strong hydrogen-bonding capabilities, and enhanced thermal and metabolic stability.[1][2] This guide focuses on a specific secondary fluorinated alcohol, this compound. This molecule combines a chiral alcoholic center with a heavily fluorinated carbon chain, making it a subject of interest for researchers in synthetic chemistry, drug development, and materials science. We will provide a comprehensive overview of its chemical identity, structural features, and potential applications, grounded in authoritative scientific principles.

Molecular Identification and Structure

IUPAC Nomenclature and Chemical Identifiers

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] This name precisely describes a seven-carbon (heptane) backbone with a hydroxyl (-OH) group at the second carbon position and eleven fluorine atoms distributed from the third to the seventh carbon.

Key chemical identifiers for this compound are summarized in the table below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 914637-05-1 | PubChem[3] |

| Molecular Formula | C₇H₅F₁₁O | PubChem[3] |

| InChI | InChI=1S/C7H5F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2,19H,1H3 | PubChem[3] |

| InChIKey | QOYNEVFKTZVANM-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | PubChem[3] |

Chemical Structure Analysis

The structure of this compound consists of two distinct domains: a hydrophilic chiral head (CH₃-CH(OH)-) and a hydrophobic and lipophobic perfluorinated tail (-CF₂-CF₂-CF₂-CF₂-CF₃). The hydroxyl group is located on the second carbon, rendering it a secondary alcohol. The carbon atom bearing the hydroxyl group (C2) is a stereocenter, meaning the molecule can exist as (R)- and (S)-enantiomers.

Caption: 2D structure of this compound.

Physicochemical Properties and Mechanistic Insights

The extensive fluorination of the carbon backbone dramatically influences the molecule's properties.

Computed Physicochemical Data

| Property | Value | Unit |

| Molecular Weight | 314.10 | g/mol |

| Monoisotopic Mass | 314.01647456 | Da |

| Topological Polar Surface Area | 20.2 | Ų |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 12 | |

| (Data sourced from PubChem)[3] |

The Causality of Fluorination

The properties listed above are a direct consequence of the high electronegativity of fluorine.

-

Acidity: The eleven fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density along the carbon chain. This effect is transmitted to the C-O-H group, polarizing the O-H bond and making the hydroxyl proton significantly more acidic than in non-fluorinated alcohols like heptan-2-ol. This enhanced acidity is a hallmark of fluorinated alcohols and is crucial to their function as solvents and catalysts.[4][5]

-

Solvent Properties: Fluorinated alcohols are exceptional hydrogen-bond donors but poor acceptors. This characteristic allows them to activate electrophiles, such as epoxides or carbonyls, by forming strong hydrogen bonds without acting as competing nucleophiles.[4] This property is invaluable in promoting reactions that are sluggish in conventional protic or aprotic solvents.[6]

-

Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting high thermal and chemical stability to the perfluorinated tail. This makes the molecule resistant to metabolic degradation, a feature highly sought after in drug development to improve pharmacokinetic profiles.

Synthetic Strategies and Methodologies

Proposed Synthetic Workflow

The key transformation is the formation of the C2-C3 bond. This can be achieved by reacting 1-iodoperfluoropentane with a suitable metal to form an organometallic nucleophile, which then attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target secondary alcohol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a self-validating, field-proven methodology adapted from standard organometallic procedures.[7][8]

Objective: To synthesize this compound.

Materials:

-

1-Iodoundecafluoropentane (C₅F₁₁I)

-

Magnesium turnings

-

Acetaldehyde (CH₃CHO), freshly distilled

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A three-necked, flame-dried, 500 mL round-bottom flask is equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a pressure-equalizing dropping funnel.

-

Grignard Reagent Formation: The flask is charged with magnesium turnings (1.2 eq). A solution of 1-iodoundecafluoropentane (1.0 eq) in anhydrous Et₂O (100 mL) is added to the dropping funnel. A small portion of the iodide solution is added to the magnesium to initiate the reaction (indicated by gentle reflux). The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature to ensure full formation of the Grignard reagent.

-

Nucleophilic Addition: The reaction mixture is cooled to 0 °C in an ice-water bath. A solution of acetaldehyde (1.1 eq) in anhydrous Et₂O (50 mL) is added to the dropping funnel and then added dropwise to the stirred Grignard solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring & Quenching: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. Progress can be monitored by TLC or GC-MS analysis of quenched aliquots. Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (150 mL) at 0 °C.

-

Workup and Extraction: The resulting biphasic mixture is transferred to a separatory funnel. The aqueous layer is extracted with Et₂O (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel flash column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Potential Applications and Field Insights

The unique structure of this alcohol suggests several high-value applications for research professionals.

-

Specialized Reaction Media: Like other fluorinated alcohols such as TFE and HFIP, it can serve as a powerful solvent or co-solvent to promote challenging chemical transformations, including C-H functionalization and reactions involving cationic intermediates, due to its ability to stabilize reactive species through strong hydrogen bonding.[2][5][6]

-

Pharmaceutical and Agrochemical Synthesis: The C₅F₁₁-moiety is a valuable functional group in medicinal chemistry. Its introduction can enhance metabolic stability, modulate lipophilicity, and alter binding affinities of drug candidates. This alcohol serves as a key building block for incorporating the 1-(undecafluoropentyl)ethyl group into complex molecular architectures.[1]

-

Materials Science: Fluorinated polymers are known for their low surface energy, high durability, and unique optical properties. This alcohol could be used as a monomer or precursor for creating specialty polymers, coatings, and surfactants with tailored properties.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications supplied for this compound, it should be handled with care.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a structurally intriguing molecule whose value lies at the intersection of its chirality and the profound electronic effects of its perfluorinated chain. Its unique properties make it a promising candidate for advanced applications, from facilitating difficult organic reactions to serving as a sophisticated building block in the development of next-generation pharmaceuticals and materials. This guide provides the foundational knowledge for researchers to explore its potential in their respective fields.

References

-

Wikipedia. (n.d.). 2-Heptanol. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-ol (C9H4F16O). Retrieved from [Link]

-

Van Horn, W. D., et al. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]

-

Arkivoc. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]

-

Farran, D., et al. (2009). Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes. PubMed. Retrieved from [Link]

-

RSC Publishing. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Retrieved from [Link]

-

ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]

-

ResearchGate. (2025). Total Synthesis and Olfactory Evaluation of (1R,3S,6S,7S,8S)‐ 3‐Hydroxy‐6,8‐dimethyltricyclo[5.3.1.03,8]undecan‐2‐one: A New Synthetic Route to the Patchoulol Skeleton*. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H5F11O | CID 18994450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

CAS number for 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol.

An In-Depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol (5:2 sFTOH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant secondary fluorotelomer alcohol. Identified by the CAS Number 914637-05-1 , this compound is also known in environmental and chemical literature as 5:2 secondary fluorotelomer alcohol (5:2 sFTOH).[1][2][3] This document delves into its chemical and physical properties, outlines plausible and robust synthetic pathways, discusses its relevance within the broader context of per- and polyfluoroalkyl substances (PFAS), and explores its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting.

Compound Identification and Properties

This compound is a chiral secondary alcohol characterized by a highly fluorinated pentyl chain attached to an ethanol backbone. This structure imparts unique physicochemical properties, primarily driven by the strong electronegativity and lipophilicity of the fluoroalkyl segment.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 914637-05-1[1] |

| Molecular Formula | C₇H₅F₁₁O[1] |

| Common Synonyms | 5:2 sFTOH, 1-Perfluoropentyl ethanol (5:2 secondary)[1] |

| InChIKey | QOYNEVFKTZVANM-UHFFFAOYSA-N[1] |

| SMILES | CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O[1] |

Physicochemical Properties

While extensive experimental data is not widely published, the following properties have been computed and are available through public databases, providing valuable estimates for experimental design.

| Property | Computed Value | Source |

| Molecular Weight | 314.10 g/mol | PubChem[1] |

| Monoisotopic Mass | 314.01647456 Da | PubChem[1] |

| XLogP3 | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 12 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

Synthesis Methodologies

Pathway 1: Reduction of a Fluoroalkyl Ketone

This is arguably the most direct and efficient route, predicated on the availability of the corresponding ketone: 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-one (CAS 2708-07-8) . The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For fluorinated ketones, both chemical and biocatalytic methods have proven effective, offering pathways to racemic or enantiopure products.[4][5]

This protocol describes a standard catalytic hydrogenation, a clean and efficient method for ketone reduction.[6]

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one (1.0 eq) and a suitable solvent such as methanol or isopropanol.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 0.1-1 mol% of Palladium on Carbon (Pd/C) or a chiral ruthenium-based catalyst like Ru-BINAP for asymmetric reduction) is added to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas (H₂) to a specified pressure (typically 50-500 psi).

-

Reaction: The mixture is stirred vigorously at room temperature or with gentle heating until reaction monitoring (e.g., by GC-MS or TLC) indicates complete consumption of the starting ketone.

-

Workup: The vessel is depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude alcohol is purified by flash column chromatography or distillation to yield the final product.

Caption: Ketone Reduction Workflow

Pathway 2: Grignard Reaction

The Grignard reaction provides a powerful carbon-carbon bond-forming strategy to construct secondary alcohols.[7][8] This pathway involves the nucleophilic addition of an organomagnesium halide to an aldehyde. For the target molecule, this translates to reacting methylmagnesium bromide with 2,2,3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptanal.

This protocol outlines the steps for a Grignard reaction, which must be conducted under strictly anhydrous conditions.[9][10]

-

Apparatus Setup: All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight) and assembled under a positive pressure of a dry, inert gas (Argon or Nitrogen).

-

Grignard Reagent: A solution of methylmagnesium bromide (CH₃MgBr) in a dry ethereal solvent (e.g., diethyl ether or THF), typically 1.05-1.2 equivalents, is prepared or obtained commercially and transferred to a dropping funnel.

-

Aldehyde Solution: The starting aldehyde, 2,2,3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptanal (1.0 eq), is dissolved in anhydrous diethyl ether or THF in a reaction flask and cooled in an ice bath (0°C).

-

Addition: The Grignard reagent is added dropwise to the stirred aldehyde solution, maintaining the temperature below 10°C. A cloudy precipitate (the magnesium alkoxide salt) will form.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Aqueous Workup (Quenching): The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath. This hydrolyzes the magnesium alkoxide to the alcohol and precipitates magnesium salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified via flash chromatography or distillation.

Caption: Grignard Reaction Workflow

Applications and Research Context

While specific, commercial applications for this compound are not documented, its structural motifs and classification place it in several important areas of modern chemical research.

Role as a PFAS Intermediate

The synonym "5:2 sFTOH" firmly places this molecule within the class of per- and polyfluoroalkyl substances (PFAS). Specifically, it is a known degradation intermediate of larger 6:2 fluorotelomer alcohols (6:2 FTOH).[11] FTOHs are used in a variety of industrial and consumer products, including firefighting foams and surface coatings.[3] Understanding the formation, fate, transport, and toxicity of their degradation products, such as 5:2 sFTOH, is a critical area of environmental science and toxicology research. Studies have noted the detection of 5:2 sFTOH in environmental samples and have begun to assess its toxicity relative to parent compounds.

Building Block in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The presence of a fluoroalkyl chain can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[12][13]

-

Metabolic Blocking: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluoroalkyl group at a metabolically vulnerable position can block degradation pathways, thereby increasing the drug's half-life.

-

Lipophilicity and Bioavailability: The fluoroalkyl moiety increases the lipophilicity of a molecule, which can modulate its absorption, distribution, and ability to cross cell membranes.[12]

-

Conformational Control: The steric and electronic properties of the fluoroalkyl group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances its interaction with a biological target.

As a chiral secondary alcohol, this compound serves as a valuable chiral building block. The hydroxyl group provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures.

Precursor in Materials Science

Fluoroalcohols are used as specialty solvents and as precursors for creating advanced materials.[14][15] For example, they can be used to synthesize fluorinated acrylates or methacrylates, which are then polymerized to create materials with low surface energy, high thermal stability, and chemical resistance. These polymers find use in hydrophobic coatings, low-friction surfaces, and advanced optical materials.

Safety and Toxicology

As a fluorinated organic compound, this compound requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315 : Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity | H335 : May cause respiratory irritation | Warning | GHS07 |

(Data sourced from PubChem)[1]

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn, with additional protective clothing as necessary to prevent skin contact.

-

-

Emergency Procedures: An eyewash station and safety shower must be readily accessible. In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

This compound is a specialized chemical with significant relevance in both environmental and synthetic chemistry. While its primary identity in the literature is as a 5:2 sFTOH—a key intermediate in the environmental degradation of widely used fluorotelomer-based products—its structural features make it a potentially valuable building block for the synthesis of novel pharmaceuticals and advanced materials. The synthetic pathways outlined in this guide, based on established and reliable organic transformations, provide a clear roadmap for its preparation in a research setting. As with all fluorinated compounds, adherence to strict safety protocols is essential for its handling and use.

References

- Burchell-Reyes, K., & Paquin, J. F. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Organic & Biomolecular Chemistry. (2023). Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols. RSC Publishing. DOI:10.1039/D3OB00193H.

- Science of Synthesis. (n.d.). Product Class 9: β-Fluoro Alcohols. Thieme.

- National Institutes of Health. (2025). Analysis of Legacy and Novel Neutral Per- and Polyfluoroalkyl Substances in Soils from an Industrial Manufacturing Facility. NIH.

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of fluoroalcohol.

-

ACS Publications. (2025). Comprehensive Study of the Uptake, Transport, and Transformation Mechanisms of 6:2 Fluorotelomer Sulfonamidoalkyl Betaine (6:2 FTAB), a Novel PFOS Alternative, in Lettuce (Lactuca sativa L.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Retrieved from [Link]

-

PubMed. (2009). Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes. Journal of Organic Chemistry. DOI: 10.1021/jo901360e. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluoroalcohol. Retrieved from [Link]

-

Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. RSC Publishing. Retrieved from [Link]

-

MDPI. (n.d.). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Retrieved from [Link]

-

YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]

-

ResearchGate. (2025). Biodefluorination and biotransformation of fluorotelomer alcohols by two alkane-degrading Pseudomonas strains. Retrieved from [Link]

-

ACS Publications. (2026). Dual Non-C1 Synthon Role of CO2 in Controlled Electrochemical Defluorination. American Chemical Society. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluoroalcohols for chemical modification of biomolecules. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Total Synthesis and Olfactory Evaluation of (1R,3S,6S,7S,8S*)-3-Hydroxy-6,8-dimethyltricyclo[5.3.1.03,8]undecan-2-one: A New Synthetic Route to the Patchoulol Skeleton. Retrieved from [Link]

-

ALS Global. (n.d.). Fluorotelomer alcohols, and related volatile and semivolatile PFAS compounds – occurrence, and pending regulations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrogenation of Fluoroalkyl Ketones on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H5F11O | CID 18994450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of Legacy and Novel Neutral Per- and Polyfluoroalkyl Substances in Soils from an Industrial Manufacturing Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alsglobal.com [alsglobal.com]

- 4. Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of viable synthetic pathways for 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol, a fluorinated alcohol of significant interest in the pharmaceutical and material science sectors. The unique properties imparted by the extensive fluorination of the alkyl chain make this molecule a valuable building block. This document outlines two primary, scientifically robust methodologies for its synthesis: the reduction of a polyfluorinated ketone and the Grignard reaction with a perfluoroalkyl organometallic reagent. Each pathway is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and visual representations of the workflows. The guide is intended to equip researchers with the necessary knowledge to confidently approach the synthesis of this and similar complex fluorinated molecules.

Introduction

Fluorinated organic compounds have garnered substantial attention across various scientific disciplines, primarily due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and altered conformational preferences. Fluorinated alcohols, in particular, are pivotal intermediates and products in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound (C7H5F11O) is a chiral secondary alcohol featuring a lengthy perfluorinated chain, making it a compelling target for synthetic chemists. This guide details two effective strategies for the synthesis of this valuable compound.

Pathway 1: Reduction of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-one

This is arguably the more direct and accessible route, contingent on the availability of the ketone precursor. The commercial availability of 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one simplifies this approach significantly, reducing it to a single, high-yielding reduction step.

Causality Behind Experimental Choices

The choice of reducing agent is critical in achieving a successful and clean conversion of the ketone to the secondary alcohol. While various reducing agents are capable of this transformation, sodium borohydride (NaBH4) is often preferred for its selectivity, milder reactivity compared to agents like lithium aluminum hydride (LiAlH4), and operational simplicity. The use of an alcoholic solvent such as methanol or ethanol is standard for borohydride reductions, as it serves to both dissolve the ketone and protonate the resulting alkoxide intermediate.

Experimental Protocol

Materials:

-

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-one

-

Sodium borohydride (NaBH4)

-

Methanol (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-one |

| Reagent | Sodium Borohydride |

| Solvent | Methanol |

| Typical Yield | >90% |

| Purity (post-purification) | >98% |

Workflow Diagram

Caption: Workflow for the reduction of the fluorinated ketone.

Pathway 2: Grignard Reaction with a Perfluoroalkyl Precursor

Causality Behind Experimental Choices

The synthesis of Grignard reagents from perfluoroalkyl halides can be challenging due to the high electronegativity of the fluorine atoms, which can lead to side reactions. The use of highly reactive magnesium (Rieke magnesium) or the entrainment method with a more reactive halide can improve yields. The choice of solvent is also crucial; anhydrous diethyl ether or tetrahydrofuran (THF) are standard. The subsequent reaction with an aldehyde, such as acetaldehyde, will yield the desired secondary alcohol.[1][2] The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.

Experimental Protocol

Part A: Synthesis of Undecafluoropentylmagnesium Halide

Materials:

-

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-iodohexane

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or THF

-

A crystal of iodine (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas.

-

Place activated magnesium turnings (1.2 eq) and a crystal of iodine in the flask.

-

Gently heat the flask under a stream of inert gas to activate the magnesium surface.

-

Allow the flask to cool to room temperature.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the iodide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is used directly in the next step.

Part B: Reaction with Acetaldehyde

Materials:

-

Solution of undecafluoropentylmagnesium halide from Part A

-

Acetaldehyde (freshly distilled)

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride solution

-

Ice bath

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve acetaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Data Presentation

| Parameter | Value |

| Starting Material | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-iodohexane |

| Reagents | Magnesium, Acetaldehyde |

| Solvent | Diethyl ether or THF |

| Typical Overall Yield | 40-60% |

| Purity (post-purification) | >97% |

Workflow Diagram

Caption: Two-stage workflow for the Grignard synthesis pathway.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The reduction of the corresponding ketone is a straightforward and high-yielding method, provided the starting material is accessible. Alternatively, the Grignard reaction, while more technically demanding due to the nature of perfluoroalkyl organometallics, offers a flexible and convergent route from a perfluoroalkyl halide. The choice of pathway will ultimately depend on the availability of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. Both methods, when executed with care and precision, provide reliable access to this valuable fluorinated alcohol, paving the way for its further application in research and development.

References

-

Khan Academy. "Synthesis of alcohols using Grignard reagents I." Available at: [Link]

-

Organic Chemistry Tutor. "Grignard Reagent Reaction Mechanism." Available at: [Link]

Sources

A Comprehensive Technical Guide to 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

Abstract: This document provides an in-depth technical overview of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol, a partially fluorinated secondary alcohol. It details the compound's fundamental chemical and physical properties, outlines a conceptual synthetic pathway, and explores its applications, particularly within the realms of chemical synthesis and drug development. Furthermore, this guide includes essential safety, handling, and toxicological information to ensure its proper use in a laboratory setting. This paper is intended for an audience of researchers, chemists, and professionals in the pharmaceutical and materials science industries who require a thorough understanding of this specialized fluorochemical.

Chemical Identity and Core Properties

This compound is a secondary alcohol distinguished by a significant fluorous tail attached to a small hydrocarbon head. This structure imparts unique solubility and reactivity properties, making it a valuable compound in specialized chemical applications.

Molecular Structure and Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 914637-05-1[1]

-

Synonyms: 5:2 secondary fluorotelomer alcohol (5:2 sFTOH), 1-Perfluoropentyl ethanol[1]

Physicochemical Properties

The physicochemical properties of this compound are dominated by its highly fluorinated chain. This leads to characteristics such as high density and unique solubility profiles, distinct from traditional hydrocarbon alcohols. A summary of its key computed and experimental properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₁₁O | PubChem[1] |

| Molecular Weight | 314.10 g/mol | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 12 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Synthesis and Mechanism

The synthesis of secondary fluorinated alcohols like this compound typically involves the addition of a hydrocarbon nucleophile to a fluorinated carbonyl precursor or, more commonly, the addition of a fluorinated nucleophile to a hydrocarbon electrophile. A prevalent and effective method is the Grignard reaction.

Conceptual Synthetic Workflow: Grignard Reaction

The synthesis can be achieved by reacting a perfluoroalkyl Grignard reagent with an aldehyde. A plausible and efficient route involves the reaction of perfluoropentyl iodide with magnesium to form the Grignard reagent, which then reacts with acetaldehyde.

Step-by-Step Protocol:

-

Grignard Reagent Formation: Perfluoropentyl iodide (C₅F₁₁I) is reacted with magnesium turnings in a suitable ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon) to form the perfluoropentyl magnesium iodide (C₅F₁₁MgI).

-

Causality: The highly electronegative fluorine atoms make the formation of this Grignard reagent more challenging than its hydrocarbon analog. The reaction requires careful control of temperature and initiation.

-

-

Nucleophilic Addition: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of acetaldehyde (CH₃CHO) in the same ether solvent. The nucleophilic perfluoroalkyl group attacks the electrophilic carbonyl carbon of the acetaldehyde.

-

Aqueous Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This step protonates the resulting alkoxide to yield the final alcohol product.

-

Causality: The acidic workup is crucial to neutralize the basic magnesium salts and isolate the neutral alcohol product.

-

-

Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation under vacuum, to yield pure this compound.

Caption: Conceptual workflow for the synthesis of this compound via Grignard reaction.

Applications in Research and Drug Development

The unique properties of per- and polyfluoroalkyl substances (PFAS) make them valuable in various industrial and consumer products.[3] Their stability and ability to reduce surface tension are key attributes.[4] In the context of drug development and advanced research, fluorinated compounds like the one discussed here serve several critical functions.

-

Fluorous Synthesis and Purification: The highly fluorinated chain allows this alcohol to be used in "fluorous" chemistry. It can be used as a solvent or attached as a temporary tag to a molecule of interest. The tagged molecule will then preferentially partition into a fluorous solvent (like perfluorohexane) from a standard organic solvent, enabling a highly efficient separation and purification process known as fluorous solid-phase extraction (F-SPE).

-

Building Block for Novel Pharmaceuticals: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] This alcohol can serve as a chiral building block or a precursor for introducing a fluorinated moiety into a larger, more complex active pharmaceutical ingredient (API). Over 15% of all new medicines in the last decade have been PFAS.[3]

-

¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI): The presence of eleven fluorine atoms makes this compound and its derivatives potential candidates for use as contrast agents in ¹⁹F-MRI.[5] This non-invasive imaging technique is gaining traction in preclinical research for cell tracking and monitoring drug delivery, as the ¹⁹F signal provides a clear background-free image.[5]

-

Specialty Solvents and Reagents: Due to its unique polarity and thermal stability, it can be used as a solvent for specific reactions involving fluorinated compounds or as a reagent in the synthesis of other fluorochemicals.

Safety, Handling, and Toxicology

As with all chemicals, and particularly with fluorinated compounds, proper handling and safety precautions are paramount.

GHS Hazard Classification

Based on aggregated data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[2]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Lab coats and other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[7]

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7]

-

If inhaled: Remove person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[7][8]

-

If ingested: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[7]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Disposal: Disposal should be in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Conclusion

This compound is a specialized fluorochemical with a unique combination of properties derived from its hydrocarbon head and fluorous tail. Its primary value lies in its application as a tool in fluorous synthesis, as a building block for complex fluorinated molecules in drug discovery, and as a potential agent for ¹⁹F-MRI applications. While it offers significant advantages in these niche areas, its handling requires strict adherence to safety protocols due to its irritant nature. A thorough understanding of its synthesis, properties, and safety is essential for its effective and responsible use in advanced scientific research.

References

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-. Retrieved from [Link]

-

An, R., et al. (2022). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. PMC - NIH. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro (CAS 156122-84-8). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Heptanol. Retrieved from [Link]

-

MDPI. (2023). Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future. Retrieved from [Link]

-

Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2025). Total Synthesis and Olfactory Evaluation of (1R,3S,6S,7S,8S)-3-Hydroxy-6,8-dimethyltricyclo[5.3.1.03,8]undecan-2-one*. Retrieved from [Link]

-

CLEAPSS. (2022). Student safety sheets 66 Higher alcohols. Retrieved from [Link]

-

MDPI. (2024). Overview of Per- and Polyfluoroalkyl Substances (PFAS), Their Applications, Sources, and Potential Impacts on Human Health. Retrieved from [Link]

-

Boreal Science. (n.d.). Safety Data Sheet: sec-Butyl alcohol. Retrieved from [Link]

Sources

- 1. This compound | C7H5F11O | CID 18994450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. mdpi.com [mdpi.com]

- 4. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

A Senior Application Scientist's Guide to the Safe Handling of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

This guide provides a comprehensive safety framework for laboratory personnel, researchers, and drug development professionals working with 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol (CAS No. 914637-05-1). The objective is to move beyond mere compliance and instill a deep, mechanistic understanding of the hazards associated with this fluorinated secondary alcohol, thereby fostering a proactive safety culture. By detailing the causality behind recommended protocols, this document serves as a critical resource for risk assessment and the implementation of self-validating safety systems in a research environment.

Core Hazard Profile and Risk Implications

This compound is a compound whose safety profile is defined by irritant properties. A thorough understanding of its GHS (Globally Harmonized System) classification is the foundational step in developing safe handling protocols. The aggregated GHS information provided to the European Chemicals Agency (ECHA) identifies it as a warning-level hazard[1].

The primary risks stem from direct contact or inhalation, making containment and personal protective equipment the most critical control points. Unlike some highly toxic reagents, the principal danger is not systemic toxicity but acute irritation to exposed tissues. However, the presence of a highly fluorinated alkyl chain necessitates a cautious approach, as the biochemical interactions of such compounds are not always fully elucidated.

Data Presentation: GHS Hazard Summary

| Hazard Class | GHS Code | Description | Implications for Researchers |

| Skin Irritation | H315 | Causes skin irritation[1]. | Accidental contact can lead to localized redness, inflammation, or dermatitis. Prolonged or repeated exposure may exacerbate this effect. Standard laboratory gloves may not provide indefinite protection. |

| Eye Irritation | H319 | Causes serious eye irritation[1]. | Splashes or aerosol exposure pose a significant risk of painful irritation and potential damage to the cornea. Standard safety glasses may be insufficient; splash goggles are required. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1]. | Vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing or shortness of breath. All handling of open containers must be performed in a ventilated enclosure. |

Proactive Safety: Engineering Controls and Personal Protocols

A multi-layered approach to safety, prioritizing engineering controls before relying on personal protective equipment (PPE), is essential. This hierarchy of controls is a cornerstone of modern laboratory safety standards.

Engineering Controls: The First Line of Defense

The primary engineering control for managing the respiratory hazard (H335) is a properly functioning chemical fume hood.

Protocol for Fume Hood Usage:

-

Verification: Before commencing work, verify the fume hood's certification is current and check the airflow monitor to ensure it is operating within its specified range.

-

Sash Position: Perform all manipulations with the sash at the lowest practical height, never raising it above the marked operational level. This maximizes the capture velocity and protects the operator's breathing zone.

-

Work Area: Conduct all work at least 6 inches (15 cm) inside the fume hood sash to prevent vapor escape from eddy currents at the hood face.

-

Clutter Reduction: Keep the fume hood free of unnecessary equipment and containers, which can disrupt airflow patterns and reduce capture efficiency.

The causality behind this strict protocol is that the H335 classification implies that ambient vapors are sufficient to cause irritation. Therefore, passive ventilation is inadequate; active capture and exhaust are mandatory.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must directly address the identified hazards of skin and eye irritation.

Mandatory PPE Protocol:

-

Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. The "serious eye irritation" (H319) classification means that a simple splash could have significant consequences, making the full seal provided by goggles essential over standard safety glasses[1].

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Before use, always inspect gloves for signs of degradation or perforation.

-

Expert Insight: The high degree of fluorination in this molecule may affect its permeation through standard glove materials. For prolonged operations, it is crucial to consult the glove manufacturer's compatibility charts. If no specific data exists for this compound, data for structurally similar fluorinated solvents should be used as a proxy, and gloves should be changed frequently.

-

-

Body Protection: A standard laboratory coat must be worn, fully buttoned, to protect against incidental skin contact from small drips or splashes.

The following diagram illustrates the logical workflow for selecting the minimum required PPE for handling this compound.

Storage and Handling

Proper storage and handling are crucial for maintaining the compound's integrity and preventing accidental exposures or spills.

Storage Conditions (P403+P233, P405)

-

Container: Keep the container tightly closed to prevent vapor escape.[2]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

-

Security: Store in a locked cabinet or area (P405) to restrict access to authorized personnel only.[1]

Handling Procedures

-

Ventilation: Always handle in a chemical fume hood to control vapor exposure.[4]

-

Hygiene: Wash hands thoroughly after handling (P264) and before eating, drinking, or smoking. Do not consume food or drink in the work area.[5]

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Static Discharge: For transfers of large quantities, use proper grounding and bonding procedures to prevent static electricity buildup, a common ignition source for organic liquids.[6]

Physical and Chemical Data

While a full experimental dataset is not available, the following computed and known properties are provided for reference. The lack of experimental data for properties like flash point and boiling point underscores the need to handle this chemical with a conservative approach to safety.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem [1] |

| CAS Number | 914637-05-1 | PubChem [1] |

| Molecular Formula | C₇H₅F₁₁O | PubChem [1] |

| Molecular Weight | 314.10 g/mol | PubChem [1] |

| Flash Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

References

-

Carl Roth GmbH + Co. KG. (2022). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. [Link]

-

PubChem. (n.d.). 2-Heptanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

CLEAPSS. (2022). Student safety sheets 66: Higher alcohols. [Link]

-

Boreal Science. (n.d.). Safety Data Sheet for sec-BUTYL ALCOHOL. [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. U.S. Department of Labor. Retrieved January 27, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved January 27, 2026, from [Link]

-

LookChem. (n.d.). Heptanal, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- Safety Data Sheets(SDS). Retrieved January 27, 2026, from [Link]

Sources

Literature review on 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol.

An In-depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

Introduction: A Chiral Fluoroalcohol of Growing Interest

This compound is a highly fluorinated secondary alcohol that stands at the intersection of synthetic chemistry, materials science, and environmental science. As a member of the vast family of per- and polyfluoroalkyl substances (PFAS), its structure is characterized by a short hydrocarbon segment containing a chiral center and a hydroxyl group, attached to a C5 perfluoroalkyl "tail". This unique amphipathic nature, combining a polar functional group with a simultaneously hydrophobic and lipophobic fluorinated chain, imparts properties that make it a molecule of significant academic and industrial interest.[1]

Also known by its common name, 5:2 secondary fluorotelomer alcohol (5:2 sFTOH), this compound serves as a valuable building block in the synthesis of more complex molecules.[2] The incorporation of fluorinated moieties is a well-established strategy in drug development to enhance metabolic stability, bioavailability, and binding affinity.[3][4] Consequently, chiral fluorinated alcohols like this compound are prized intermediates for creating novel pharmaceuticals and agrochemicals.[3] However, its classification as a fluorotelomer alcohol also places it under scrutiny due to the potential for atmospheric degradation into persistent perfluorinated carboxylic acids (PFCAs), a topic of significant environmental concern.[5][6]

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, plausible synthetic routes, potential applications, and essential safety and environmental considerations.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The combination of a hydrocarbon head and a fluorocarbon tail gives this compound a distinct set of physical and chemical properties.

Quantitative Data Summary

The following table summarizes the key computed and identifying properties of the molecule.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 5:2 sFTOH, 1-Perfluoropentyl ethanol | PubChem[2] |

| CAS Number | 914637-05-1 | PubChem[2] |

| Molecular Formula | C₇H₅F₁₁O | PubChem[2] |

| Molecular Weight | 314.10 g/mol | PubChem[2] |

| Canonical SMILES | CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | PubChem[2] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The terminal methyl group (CH₃) protons would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH-OH) would appear as a multiplet (likely a quartet of doublets or more complex) due to coupling to both the methyl protons and the geminal fluorine atoms on the adjacent CF₂ group. The hydroxyl proton (OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

-